molecular formula C17H10F3NO3 B7787862 (3Z)-3-[[4-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione

(3Z)-3-[[4-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione

Cat. No.: B7787862
M. Wt: 333.26 g/mol
InChI Key: VHNMRPREDYAAPP-LCYFTJDESA-N
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Description

(3Z)-3-[[4-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[[4-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione typically involves the condensation of 4-(trifluoromethyl)aniline with chromene-2,4-dione under specific reaction conditions. One common method includes the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[[4-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

(3Z)-3-[[4-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3Z)-3-[[4-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, leading to apoptosis or inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[[4-(methyl)anilino]methylidene]chromene-2,4-dione
  • (3Z)-3-[[4-(chloro)anilino]methylidene]chromene-2,4-dione

Uniqueness

The presence of the trifluoromethyl group in (3Z)-3-[[4-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione distinguishes it from similar compounds. This group enhances the compound’s chemical stability, lipophilicity, and biological activity, making it more effective in various applications compared to its analogs.

Properties

IUPAC Name

(3Z)-3-[[4-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO3/c18-17(19,20)10-5-7-11(8-6-10)21-9-13-15(22)12-3-1-2-4-14(12)24-16(13)23/h1-9,21H/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNMRPREDYAAPP-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CNC3=CC=C(C=C3)C(F)(F)F)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/NC3=CC=C(C=C3)C(F)(F)F)/C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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